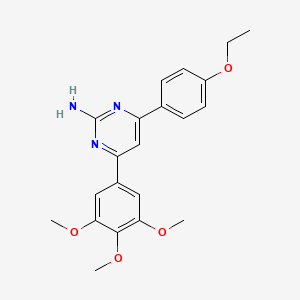

4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-5-28-15-8-6-13(7-9-15)16-12-17(24-21(22)23-16)14-10-18(25-2)20(27-4)19(11-14)26-3/h6-12H,5H2,1-4H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLBLUCUWQSIPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a compound of significant interest in pharmacological research due to its potential anticancer properties. This article explores its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

- Molecular Formula : C21H23N3O4

- Molecular Weight : 381.42 g/mol

- CAS Number : 1354920-52-7

The compound's biological activity is primarily attributed to its ability to bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells. This mechanism is similar to that of well-known anticancer agents like Combretastatin A-4 (CA-4) and has been documented in various studies.

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative effects of 4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine against different cancer cell lines. The following table summarizes key findings regarding its effectiveness:

| Cell Line | IC50 (μM) | Comments |

|---|---|---|

| A549 (Lung) | 1.7 | Highly sensitive; comparable to CA-4 |

| MCF-7 (Breast) | 2.0 | Significant antiproliferative activity |

| HT-29 (Colorectal) | 1.8 | Potent against multidrug-resistant variants |

| HOP-92 (NSCLC) | 10.0 | Moderate activity; GI value of 86.28% at 10 μM |

Structure-Activity Relationship (SAR)

Research indicates that the presence of specific substituents on the pyrimidine ring significantly influences the compound's potency. The following points highlight critical aspects of SAR:

- Trimethoxy Substitution : The presence of the 3,4,5-trimethoxy group enhances binding affinity to tubulin.

- Ethoxy Group Positioning : The ethoxy substitution at the para position contributes to increased lipophilicity and cellular uptake.

- Comparative Analysis : Compounds with similar structures but varying substituents exhibit a wide range of IC50 values, emphasizing the importance of specific functional groups.

Case Studies

Several case studies have been conducted to further elucidate the compound's biological activity:

- In Vitro Evaluation : A study demonstrated that derivative compounds with similar structures showed IC50 values ranging from low nanomolar to micromolar concentrations against various cancer cell lines, indicating robust antiproliferative effects.

- Mechanistic Studies : Research indicated that apoptosis induced by this compound involved the activation of caspases (caspase-2, -3, and -8), suggesting a well-defined apoptotic pathway triggered by microtubule disruption.

- Multidrug Resistance : The compound has shown effectiveness against cancer cell lines overexpressing P-glycoprotein, highlighting its potential as a candidate for treating resistant forms of cancer.

Scientific Research Applications

Biological Activities

-

Anticancer Properties

- Recent studies have demonstrated that compounds structurally related to 4-(4-ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine exhibit significant anticancer activity. For instance, derivatives of pyrimidine have shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro evaluations indicated that certain derivatives achieved growth inhibition (GI) values exceeding 80% against non-small cell lung cancer (NSCLC) cell lines at a concentration of 10 µM .

- Tubulin Polymerization Inhibition

- Kinase Inhibition

Case Study 1: Anticancer Activity Assessment

A series of studies evaluated the anticancer properties of various pyrimidine derivatives, including those related to 4-(4-ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine . In one study, compounds were tested against multiple cancer cell lines (HOP-92 for NSCLC, HCT-116 for colorectal carcinoma). The results indicated that certain derivatives exhibited significant cytostatic activity, suggesting their potential as chemotherapeutic agents .

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to predict the binding affinity of these compounds to tubulin and kinase targets. The findings supported the hypothesis that these compounds could effectively bind to their targets, providing a rationale for their observed biological activities .

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) at position 4 enhance antibacterial activity against Gram-positive bacteria like S. aureus . The target compound’s ethoxy group (-OCH₂CH₃) is electron-donating, suggesting lower potency against such strains compared to chloro or bromo analogs. The 3,4,5-trimethoxyphenyl group at position 6 is critical for binding to RabGGTase, as seen in compound 4-(2-fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, which exhibited the highest GLIDE score (-9.2) . The target compound’s ethoxy group may alter steric interactions but retains the trimethoxyphenyl motif linked to strong enzyme inhibition.

Antimicrobial Activity: Morpholino-substituted analogs (e.g., 4-(4-morpholinophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine) show broad-spectrum activity against V. cholerae and S. aureus due to enhanced solubility and target engagement .

Antiproliferative and Herbicidal Activity :

- Bromophenyl-trimethoxyphenyl derivatives (e.g., compound Ax12 in ) demonstrate antiproliferative effects, likely due to tubulin binding . The target compound’s ethoxy group could modulate cytotoxicity profiles.

- Methoxy-substituted analogs show herbicidal activity, but the ethoxy variant’s larger alkyl chain might reduce efficacy in plant models .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Melting Points : Trimethoxyphenyl-containing compounds generally exhibit higher melting points (e.g., Ax12: 91–93°C) due to intermolecular stacking of aromatic rings . The target compound’s ethoxy group may lower melting points compared to methoxy analogs.

Preparation Methods

Synthesis of Chalcone Precursors

The chalcone route begins with the preparation of 1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, a key intermediate. This α,β-unsaturated ketone is synthesized via Claisen-Schmidt condensation between 4-ethoxyacetophenone and 3,4,5-trimethoxybenzaldehyde under alkaline conditions. The reaction proceeds in ethanol with sodium hydroxide as a base, yielding the chalcone after recrystallization.

Reaction conditions :

-

Solvent : Ethanol

-

Base : NaOH (40%)

-

Temperature : Room temperature → reflux (78°C)

-

Time : 4–6 hours

Cyclization with Guanidine Derivatives

The chalcone is cyclized with guanidine carbonate in dimethylformamide (DMF) at 160°C for 4 hours to form the pyrimidine ring. Guanidine acts as a nucleophile, attacking the α,β-unsaturated carbonyl system, followed by cyclodehydration.

Procedure :

-

Molar ratio : Chalcone : guanidine carbonate = 1 : 1

-

Solvent : Anhydrous DMF

-

Temperature : 160°C (oil bath)

-

Time : 4 hours reflux, followed by 24-hour cooling

-

Workup : Precipitation in ice-water, filtration, and chromatography

Key characterization :

Yield Optimization

Yields for analogous compounds (e.g., PAA3 in) range from 60–73%. Modifications such as extended reflux (5 hours) and solvent pre-drying improve yields to 80%.

Suzuki Cross-Coupling Approach

Synthesis of 4,6-Dichloropyrimidine

The Suzuki route starts with 4,6-dichloropyrimidine, synthesized from 4,6-dihydroxypyrimidine via phosphorylation with POCl₃ and triethylamine.

Procedure :

Sequential Suzuki-Miyaura Couplings

Two palladium-catalyzed couplings introduce the aryl groups:

First coupling :

-

Substrate : 4,6-Dichloropyrimidine

-

Boron reagent : 3,4,5-Trimethoxyphenylboronic acid

-

Catalyst : Pd(PPh₃)₄

-

Base : K₂CO₃

-

Solvent : THF/H₂O (3:1)

-

Temperature : 110°C (microwave)

Second coupling :

Amination at C2 Position

The chloropyrimidine intermediate undergoes amination with aqueous ammonia or guanidine hydrochloride.

Procedure :

-

Reagents : Guanidine hydrochloride, K₂CO₃

-

Solvent : Ethanol

-

Temperature : Reflux (78°C)

-

Time : 24 hours

Comparative Analysis of Methods

Mechanistic Insights

Chalcone Cyclization

Guanidine deprotonates the chalcone’s α-hydrogen, enabling conjugate addition to the enone system. Subsequent intramolecular cyclization eliminates water, forming the pyrimidine ring. The electron-withdrawing aryl groups stabilize the transition state, accelerating cyclization.

Suzuki Coupling

The palladium catalyst facilitates oxidative addition with the chloropyrimidine, followed by transmetallation with the boronic acid. Reductive elimination yields the biaryl product. Microwave irradiation enhances reaction efficiency by reducing time from hours to minutes.

Spectroscopic Validation

¹H NMR Analysis

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions:

- Temperature : Elevated temperatures (e.g., 80–100°C) promote cyclization but may increase side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or ethanol) enhance solubility of intermediates .

- Catalysts : Use of lithium hydroxide in aqueous ethanol improves guanidine condensation efficiency .

- Purification : Column chromatography with ethyl acetate/petroleum ether (2:8 ratio) effectively isolates the product .

Q. What spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this pyrimidine derivative?

- Methodological Answer :

- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., pyrimidine ring planarity and substituent orientations) .

- NMR Spectroscopy : H and C NMR confirm substituent positions, such as ethoxy and trimethoxyphenyl groups.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 428.50 g/mol for related derivatives) .

Q. What are the recommended protocols for assessing the stability of this compound under different storage conditions?

- Methodological Answer :

- Storage : Use inert atmospheres (argon) and desiccants to prevent hydrolysis of methoxy/ethoxy groups.

- Stability Assays : Monitor degradation via HPLC at intervals (0, 7, 30 days) under varying temperatures (4°C, 25°C) and humidity levels .

Advanced Research Questions

Q. How can computational methods be integrated with experimental data to predict the biological activity of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Simulate reaction paths to identify energetically favorable binding conformations .

- Molecular Docking : Use software like AutoDock to model interactions with targets (e.g., kinase enzymes) and validate with in vitro assays .

- Machine Learning : Train models on datasets of pyrimidine derivatives to predict IC values based on substituent patterns.

Q. How do substituent variations on the pyrimidine ring influence the compound's interaction with biological targets, and what methodological approaches can resolve contradictory activity data across studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., chloro, methylsulfonyl, or morpholino substituents) using standardized assays (Table 1) .

- Contradiction Resolution : Employ orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to validate conflicting results .

Table 1 : Substituent Impact on Biological Activity

| Substituent | Biological Activity | Key Interaction Mechanism |

|---|---|---|

| 3,4,5-Trimethoxyphenyl | Antitumor | Tubulin polymerization inhibition |

| 4-Ethoxyphenyl | Antimicrobial | Membrane disruption |

| Chloro group | Antibiotic | DNA gyrase binding |

Q. What strategies can be employed to elucidate the mechanism of action when in vitro and in vivo data present conflicting results?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability and metabolite formation to explain efficacy gaps (e.g., poor tissue penetration in vivo) .

- Transcriptomics : Compare gene expression profiles in treated cell lines vs. animal models to identify compensatory pathways.

- Cryo-EM : Visualize compound-target complexes in native cellular environments to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.